2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C13H20BNO2 and its molecular weight is 233.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and its derivatives have been studied primarily in the context of synthesis, structural characterization, and computational analysis. Huang et al. (2021) examined compounds with similar structures involving boric acid ester intermediates with benzene rings. The compounds were synthesized through a substitution reaction and were structurally characterized using various spectroscopic methods. Their molecular structures were further confirmed through crystallographic analysis and density functional theory (DFT) calculations. Additionally, the molecular electrostatic potential and frontier molecular orbitals of the compounds were investigated, revealing some physicochemical properties Huang et al., 2021.
Coordination Polymers and Combinatorial Chemistry
Another area of application involves the use of similar compounds in forming coordination polymers and as building blocks in combinatorial chemistry. A study by Al-Fayaad et al. (2020) reported the synthesis of an extended dipyridyl ligand and its use to form a two-dimensional coordination polymer. This polymer exhibits a specific lattice topology and contains voids that may be of interest for material science applications Al-Fayaad et al., 2020. Sopková-de Oliveira Santos et al. (2003) discussed the structure of a pyridin-2-ylboron derivative, highlighting structural differences and differences in chemical reactivity between isomers. The study provided insights into the stability and reactivity of such compounds, which are crucial for their application in combinatorial chemistry Sopková-de Oliveira Santos et al., 2003.
Applications in Organic Synthesis
These compounds also play a role in organic synthesis, particularly in the synthesis of polymers and other complex organic molecules. For instance, Bethel et al. (2012) developed an improved synthesis of medicinally important compounds via Suzuki coupling, utilizing boronic ester intermediates similar to this compound Bethel et al., 2012.
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process often involves the use of a transition metal catalyst .
Biochemical Pathways
It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in various chemical synthesis processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in borylation reactions . The compound can facilitate the introduction of a boron atom into an organic molecule, leading to the formation of organoboron compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. The dioxaborolane group in the compound acts as a boron source, enabling the formation of carbon-boron bonds in the presence of palladium or copper catalysts . These interactions are crucial for the synthesis of complex organic molecules and have implications in drug development and material science.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cellular context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, the compound’s ability to form stable complexes with biomolecules can impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where the compound can act as a competitive inhibitor or a cofactor. Additionally, the compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to enhance certain biochemical pathways and improve metabolic functions . At higher doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the compound’s interaction with critical biomolecules and disruption of cellular homeostasis. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from beneficial to harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to boron metabolism and organic synthesis. The compound interacts with enzymes such as boron transferases and hydrolases, facilitating the incorporation of boron into organic molecules . These interactions can influence metabolic flux and alter the levels of key metabolites. Additionally, the compound’s role in borylation reactions makes it a valuable tool for studying metabolic pathways involving boron-containing compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by boron transporters, which facilitate its uptake and accumulation in target cells . Once inside the cell, the compound can bind to intracellular proteins and nucleic acids, influencing its localization and activity. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides and transport proteins . These localization patterns are crucial for the compound’s activity, as they determine its access to specific biomolecules and its ability to modulate cellular functions. Post-translational modifications, such as phosphorylation and ubiquitination, can further influence the compound’s localization and stability within the cell.
Properties
IUPAC Name |
2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNRJKSLVTZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621106 | |
Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-10-6 | |
Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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